molecular formula C18H35F6N2P B3069236 1-Methyl-3-tetradecylimidazolium hexafluorophosphate CAS No. 219947-94-1

1-Methyl-3-tetradecylimidazolium hexafluorophosphate

Cat. No.: B3069236
CAS No.: 219947-94-1
M. Wt: 424.4 g/mol
InChI Key: VYARLXKWHFGQBN-UHFFFAOYSA-N
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Scientific Research Applications

1-Methyl-3-tetradecylimidazolium hexafluorophosphate has a wide range of scientific research applications, including:

Safety and Hazards

When handling 1-Methyl-3-tetradecylimidazolium hexafluorophosphate, it’s advised to wear suitable protective clothing and avoid contact with skin and eyes. It’s also recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Mechanism of Action

Target of Action

This compound is primarily used in laboratory settings and for the manufacture of substances .

Mode of Action

It is known to be aromatic and hydrophobic , which may influence its interactions with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methyl-3-tetradecylimidazolium hexafluorophosphate. For instance, the anion of this compound decomposes slowly in the presence of water . This suggests that the compound’s activity may be influenced by the hydration level of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-tetradecylimidazolium hexafluorophosphate can be synthesized through a series of chemical reactions involving the alkylation of imidazole with tetradecyl bromide, followed by anion exchange with hexafluorophosphate . The reaction conditions typically involve:

    Alkylation: Imidazole is reacted with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures.

    Anion Exchange: The resulting 1-methyl-3-tetradecylimidazolium bromide is then subjected to anion exchange with hexafluorophosphate salts, such as potassium hexafluorophosphate, in an aqueous medium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is typically purified through recrystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-tetradecylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.

    Coordination Reactions: The hexafluorophosphate anion can coordinate with metal ions, forming complexes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in coordination reactions. These reactions are often performed in aqueous or mixed solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while coordination reactions can produce metal-hexafluorophosphate complexes .

Comparison with Similar Compounds

1-Methyl-3-tetradecylimidazolium hexafluorophosphate can be compared with other similar compounds, such as:

These compounds share similar cationic structures but differ in their anionic components, leading to variations in their physical and chemical properties, as well as their applications.

Properties

IUPAC Name

1-methyl-3-tetradecylimidazol-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;1-7(2,3,4,5)6/h16-18H,3-15H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYARLXKWHFGQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049248
Record name 1-Methyl-3-tetradecylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219947-94-1
Record name 1-Methyl-3-tetradecylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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